molecular formula C15H14INO2 B447595 N-(2-ethoxyphenyl)-2-iodobenzamide

N-(2-ethoxyphenyl)-2-iodobenzamide

Cat. No.: B447595
M. Wt: 367.18g/mol
InChI Key: HGRHMRJWVIXCOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-iodobenzamide is a benzamide derivative featuring a 2-iodobenzoyl group linked to a 2-ethoxyphenylamine moiety. The ethoxy group (–OCH₂CH₃) at the ortho position of the phenyl ring and the iodine atom on the benzamide scaffold distinguish it structurally from related compounds.

Properties

Molecular Formula

C15H14INO2

Molecular Weight

367.18g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-iodobenzamide

InChI

InChI=1S/C15H14INO2/c1-2-19-14-10-6-5-9-13(14)17-15(18)11-7-3-4-8-12(11)16/h3-10H,2H2,1H3,(H,17,18)

InChI Key

HGRHMRJWVIXCOK-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2I

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Analogous Benzamide Derivatives

Electronic and Steric Effects

  • Steric Hindrance: Bulky groups like tert-butyl or 2-ethylphenyl decrease reaction rates in Cu-catalyzed domino syntheses compared to smaller substituents (e.g., methoxy) .

Key Research Findings

  • Synthetic Efficiency : Iodinated benzamides generally achieve higher reactivity in cross-coupling reactions than brominated analogs, though at higher costs .
  • Biodistribution: The 2-iodobenzamide scaffold, when paired with aminoalkyl side chains (e.g., BZA2), shows exceptional selectivity for melanotic tumors, making it superior to non-targeted tracers like iodoamphetamine .
  • Structural Flexibility : Derivatives with heterocyclic attachments (e.g., benzoxazole in N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide) exhibit divergent pharmacological profiles, highlighting the need for tailored designs .

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